molecular formula C12H15NO3 B12282975 trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester

trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester

Cat. No.: B12282975
M. Wt: 221.25 g/mol
InChI Key: PLFVELMTYZYSET-UHFFFAOYSA-N
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Description

trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester: is an organic compound characterized by a cyclobutyl ring substituted with a hydroxy group and a carbamic acid benzyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester typically involves the following steps:

    Formation of the cyclobutyl ring: This can be achieved through a cycloaddition reaction of suitable precursors under controlled conditions.

    Introduction of the hydroxy group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.

    Formation of the carbamic acid benzyl ester: This step involves the reaction of the cyclobutyl alcohol with benzyl isocyanate under mild conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or PCC (pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can undergo substitution reactions with various electrophiles to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of a cyclobutanone derivative.

    Reduction: Formation of cyclobutyl alcohol.

    Substitution: Formation of cyclobutyl ethers or esters.

Scientific Research Applications

Chemistry

In organic synthesis, trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction pathways and mechanisms.

Biology and Medicine

This compound has potential applications in medicinal chemistry as a building block for the synthesis of biologically active molecules. Its structural features may impart specific biological activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and surface coatings.

Mechanism of Action

The mechanism of action of trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxy and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • trans-(2-Hydroxy-cyclobutyl)-carbamic acid methyl ester
  • trans-(2-Hydroxy-cyclobutyl)-carbamic acid ethyl ester
  • cis-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester

Uniqueness

Compared to its analogs, trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester is unique due to the specific arrangement of its functional groups and the trans configuration of the cyclobutyl ring. This configuration can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

benzyl N-(2-hydroxycyclobutyl)carbamate

InChI

InChI=1S/C12H15NO3/c14-11-7-6-10(11)13-12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,13,15)

InChI Key

PLFVELMTYZYSET-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1NC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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